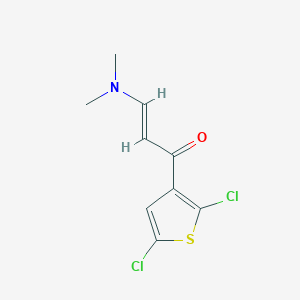

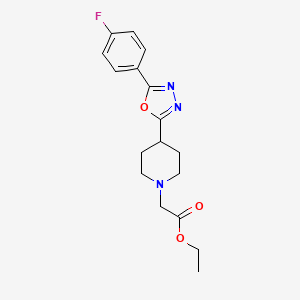

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Research

Piperazine cores are instrumental in the development of compounds with significant biological and pharmacological activities. They serve as key intermediates in synthesizing a wide range of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and antiparasitics. The structural versatility of piperazine allows for the modulation of biological activity, enhancing the therapeutic potential of these compounds.

Antiparasitic Activity : Piperazine derivatives have been synthesized and tested for their activity against parasitic infections, such as schistosomiasis. Early research by Tung (1957) involved the synthesis of various piperazine hydrochlorides to evaluate their therapeutic potential against Schistosoma japonicum, a parasite responsible for schistosomiasis in experimental animals (Tung, 1957).

Antibacterial Properties : The structural adaptability of piperazine derivatives facilitates the design of compounds with effective antibacterial properties. Sheu et al. (1998) focused on synthesizing quinolone derivatives with piperazine moieties, demonstrating significant antibacterial activity against resistant strains, highlighting the potential of piperazine derivatives in addressing antibiotic resistance (Sheu et al., 1998).

Anticancer Applications : Piperazine derivatives also play a role in cancer treatment research. For example, Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a piperazine component, in chronic myelogenous leukemia (CML) patients, indicating the importance of understanding metabolic pathways for effective drug development (Gong et al., 2010).

Neurodegenerative Disease Treatment : Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases. The synthesis and evaluation of certain piperidine derivatives for anti-acetylcholinesterase activity point towards the utility of piperazine cores in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUARUSBTDIZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)

![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)

![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)